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Compound of Interest

7-Chloroquinoline-3-carboxylic
Compound Name: d
aci

Cat. No.: B1591730

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of
heterocyclic chemistry. Its prevalence in numerous natural products (e.g., quinine) and
synthetic pharmaceuticals stems from its ability to engage in various biological interactions,
including DNA intercalation and enzyme inhibition. The scaffold's aromatic nature and the
presence of the nitrogen heteroatom allow for fine-tuning of electronic and steric properties
through substitution, making it a frequent starting point in drug design campaigns targeting
infectious diseases, cancer, and inflammatory conditions.[1][2]

Molecular Profile of 7-Chloroquinoline-3-carboxylic
Acid

Structure and Physicochemical Properties
7-Chloroquinoline-3-carboxylic acid is a solid organic compound characterized by a
quinoline core substituted at position 7 with a chlorine atom and at position 3 with a carboxylic
acid. The chlorine atom acts as an electron-withdrawing group, influencing the overall reactivity
and electronic distribution of the ring system. The carboxylic acid at the 3-position provides a

key handle for derivatization, enabling the formation of amides, esters, and other functional
groups.

Table 1: Physicochemical Properties of 7-Chloroquinoline-3-carboxylic Acid
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Property Value Source(s)
Molecular Formula C10H6CINO2 [31141[5]
Molecular Weight 207.61 g/mol [31[5]

CAS Number 635-23-4 [4]
Appearance Solid [31[5]

UFGQWTWQNIGAEB-
InChl Key [3][41[5]
UHFFFAOYSA-N

SMILES Clclce2ncec(cc2ecl)C(=0)0 [315]

Spectroscopic Characterization

Confirming the identity and purity of 7-Chloroquinoline-3-carboxylic acid relies on a
combination of standard spectroscopic techniques. The expected spectral data are
summarized below.

e 'H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-ds, the spectrum
would exhibit distinct signals for the aromatic protons on the quinoline core. The proton of the
carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift
(typically >13 ppm). The protons at positions 2, 4, 5, 6, and 8 will appear as singlets or
doublets in the aromatic region (approx. 7.5-9.0 ppm), with their specific shifts and coupling
constants dictated by their electronic environment.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct
carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal
(typically >165 ppm). The remaining nine signals will correspond to the carbons of the
quinoline ring, with their chemical shifts influenced by the nitrogen and chlorine substituents.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional
group information. A very broad absorption band is expected in the range of 2500-3300 cm~1
due to the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the
C=0 (carbonyl) stretch will appear around 1700 cm~*. C=C and C=N stretching vibrations
from the aromatic quinoline system will be observed in the 1500-1620 cm~1 region.
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e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) mass
spectrometry will show a molecular ion peak [M]* or [M+H]* corresponding to the molecular
weight. Due to the natural abundance of chlorine isotopes (3°Cl and 3’Cl in an ~3:1 ratio), a
characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak
is a definitive feature.

Synthesis and Derivatization
The Gould-Jacobs Reaction: A Classic Approach

The most established and versatile method for synthesizing the 4-hydroxyquinoline-3-
carboxylate core, a direct precursor to the title compound, is the Gould-Jacobs reaction.[6][7][8]
This reaction provides a reliable pathway from readily available anilines.

The causality behind this multi-step synthesis is as follows:

e Condensation: A substituted aniline (in this case, 3-chloroaniline) performs a nucleophilic
attack on diethyl ethoxymethylenemalonate (DEEM). This step forms a stable enamine
intermediate with the elimination of ethanol.[7][9]

o Thermal Cyclization: This is the critical ring-forming step. High temperatures (often >250 °C),
typically achieved using a high-boiling solvent like Dowtherm A, provide the necessary
activation energy for a 6-electron electrocyclization.[7][10] This intramolecular reaction forms
the quinoline ring system.

o Saponification: The resulting ethyl ester (ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) is
hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding
carboxylate salt.[9][10]

 Acidification & Decarboxylation (if needed): Acidification of the salt precipitates the carboxylic
acid.[10] For many applications, this 4-hydroxy intermediate is the desired product.[11][12]
To obtain the parent 7-chloroquinoline, a subsequent decarboxylation and chlorination (e.g.,
with POCIs) would be required to remove the 4-hydroxy group and install a chlorine, which is
then reduced. However, for 7-Chloroquinoline-3-carboxylic acid, alternative synthetic
modifications are often employed.
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Caption: Workflow for the Gould-Jacobs synthesis of the quinoline core.
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Key Derivatization Strategies

The true utility of 7-Chloroquinoline-3-carboxylic acid lies in its potential for chemical
modification at two key sites, making it a valuable scaffold for building combinatorial libraries in
drug discovery.

o Carboxylic Acid (Position 3): This group is readily converted into a wide array of
functionalities. Standard coupling reactions (e.g., using EDC/HOBt or converting to an acyl
chloride) allow for the formation of amides with various amines. This is a common strategy
for exploring structure-activity relationships (SAR) by introducing diverse substituents that
can probe interactions with biological targets.[13]

e Aromatic Ring (Positions 5, 6, 8): While the existing chlorine at position 7 is generally stable,
the other positions on the carbocyclic ring can be functionalized, though this often requires
synthesis from a more substituted aniline precursor.

e Quinoline Nitrogen: The nitrogen atom can be alkylated or oxidized, further modifying the
electronic and steric properties of the molecule.

Caption: Key reactive sites on the 7-Chloroquinoline-3-carboxylic acid scaffold.

Applications in Research and Drug Development

The 7-chloroquinoline motif is a well-established pharmacophore. Its most famous application
is in the antimalarial drug Chloroquine, where the 7-chloro group is crucial for activity.[9]
Derivatives of 7-Chloroquinoline-3-carboxylic acid are explored for a range of therapeutic
areas.

e Anticancer Agents: Many quinoline-3-carboxylic acid derivatives have been investigated as
kinase inhibitors.[13][14] The quinoline core can act as a scaffold that orients functional
groups to fit into the ATP-binding pocket of kinases, while modifications derived from the
carboxylic acid can enhance selectivity and potency.[15] Studies have shown that some
derivatives exhibit antiproliferative activity against various cancer cell lines.[15][16]

» Antibacterial Agents: The quinolone antibiotics (e.g., Ciprofloxacin) are a major class of
antibacterial drugs. While structurally distinct, the underlying quinoline core is vital. Research
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into novel quinoline-3-carboxylic acids continues in the search for agents that can overcome
bacterial resistance.[17][18]

o Anti-inflammatory and Antiviral Research: The scaffold's ability to modulate biological
pathways has led to its investigation for anti-inflammatory and antiviral properties.[1][16] For
example, derivatives have been shown to act as NO-scavenging agents, which is relevant to
inflammatory processes.[1]

Experimental Protocols

Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline-3-
carboxylic Acid via Gould-Jacobs Reaction

This protocol is an illustrative example based on established literature procedures and should
be performed with appropriate safety precautions by trained personnel.[7][10]

Step 1: Intermediate Formation

In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl
ethoxymethylenemalonate (1.1 eq).

o Heat the mixture with stirring at 120-130 °C for 1-2 hours.

e Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the
aniline.

* Remove the ethanol byproduct under reduced pressure to yield the crude
anilidomethylenemalonate intermediate.

Step 2: Cyclization

e Add the crude intermediate from Step 1 to a flask containing a high-boiling point solvent
(e.g., Dowtherm A).

e Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. A precipitate of the
cyclized product should form.

e Cool the mixture to room temperature.
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Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the high-
boiling solvent.

Step 3: Saponification and Isolation

Transfer the air-dried solid from Step 2 to a new flask.

Add a 10% aqueous solution of sodium hydroxide (NaOH).

Reflux the mixture with vigorous stirring for 1-2 hours, or until the solid completely dissolves.

Cool the resulting solution in an ice bath.

Slowly acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid (HCI). A
precipitate of 7-chloro-4-hydroxyquinoline-3-carboxylic acid will form.

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry
under vacuum.

Protocol: Quality Control Workflow

Purity Assessment: Perform TLC of the final product against a reference standard if
available. The appearance of a single spot is indicative of high purity.

Melting Point: Determine the melting point of the dried solid. A sharp melting point close to
the literature value (~250 °C with decomposition) suggests high purity.[12]

Structural Confirmation:

(¢]

Record the *H NMR spectrum and confirm that the observed chemical shifts and
integration values match the expected structure.

o

Record the FT-IR spectrum and verify the presence of the characteristic O-H and C=0
stretching bands.

o

Obtain a mass spectrum to confirm the molecular weight and the characteristic isotopic
pattern for a monochlorinated compound.
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Safety, Handling, and Storage

Hazard Identification: 7-Chloroquinoline-3-carboxylic acid is classified as harmful if
swallowed (Acute Toxicity 4, Oral).[3][5] It may cause skin and eye irritation.

Table 2: GHS Hazard Information

Category Code Description
Pictogram GHSO07 Exclamation Mark
Signal Word Warning

Hazard Statement H302 Harmful if swallowed.

IF SWALLOWED: Call a
Precautionary P301 + P312 POISON CENTER/doctor if

you feel unwell.

Source: Sigma-Aldrich Safety Data Sheet.[3][5]
Handling:
e Use in a well-ventilated area or a chemical fume hood.[19][20]

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.[19][21]

e Avoid generating dust.[20]
Storage:

o Store in a tightly sealed container in a cool, dry place away from incompatible materials such
as strong oxidizing agents.[20]

Conclusion and Future Outlook

7-Chloroquinoline-3-carboxylic acid is more than just a chemical intermediate; it is a
validated scaffold with a rich history in the development of therapeutic agents. Its robust
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synthesis via the Gould-Jacobs reaction and the versatile reactivity of its functional groups
ensure its continued relevance. Future research will likely focus on leveraging this core to
develop next-generation kinase inhibitors, novel antibacterial agents to combat resistance, and
probes for exploring complex biological pathways. The combination of its rigid structure and
tunable electronics makes it an enduringly valuable tool for the modern medicinal chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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